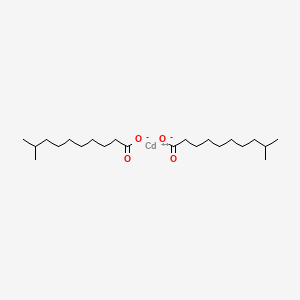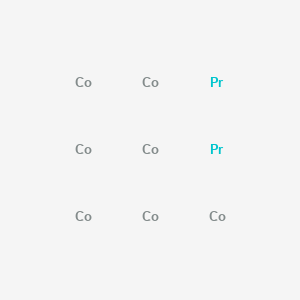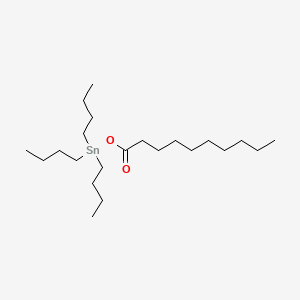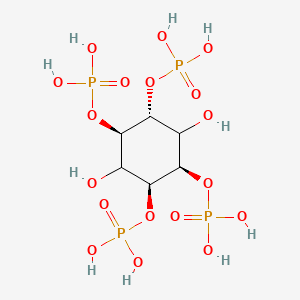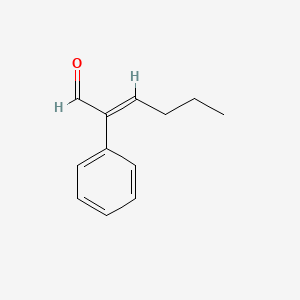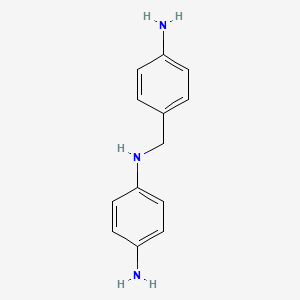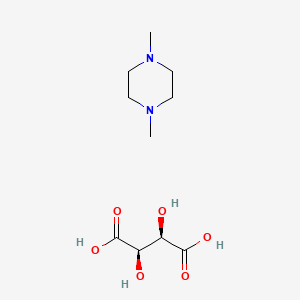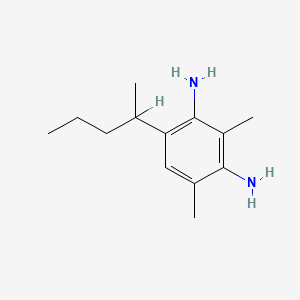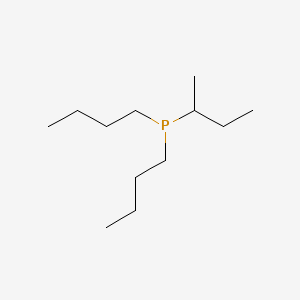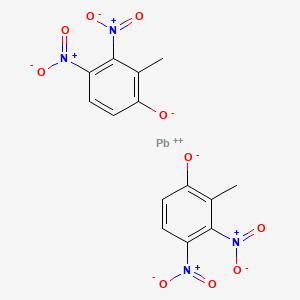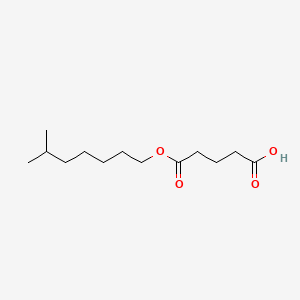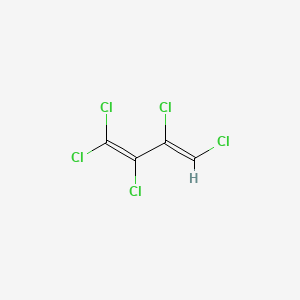
1,1,2,3,4-Pentachlorobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,4-Pentachlorobuta-1,3-diene is a chlorinated hydrocarbon with the molecular formula C₄HCl₅. It is a colorless liquid with a high degree of chlorination, making it a unique compound in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobuta-1,3-diene can be synthesized through the chlorination of butadiene. The reaction typically involves the addition of chlorine gas (Cl₂) to 1,3-butadiene under controlled conditions, such as low temperature and the presence of a catalyst like ferric chloride (FeCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where butadiene is continuously fed with chlorine gas. The reaction is monitored to ensure the desired degree of chlorination, and the product is purified through distillation to remove any unreacted starting materials and byproducts.
化学反応の分析
Types of Reactions: 1,1,2,3,4-Pentachlorobuta-1,3-diene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound.
Substitution: Halogenation reactions with additional chlorine or bromine can further substitute hydrogen atoms.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Further halogenation can lead to higher chlorinated derivatives.
科学的研究の応用
1,1,2,3,4-Pentachlorobuta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism by which 1,1,2,3,4-pentachlorobuta-1,3-diene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, interacting with oxidizing agents to form new products. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
類似化合物との比較
1,1,3,4,4-Pentachloro-1,3-butadiene
(3Z)-1,1,2,3,4-Pentachlorobuta-1,3-diene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
21484-04-8 |
|---|---|
分子式 |
C4HCl5 |
分子量 |
226.3 g/mol |
IUPAC名 |
(3Z)-1,1,2,3,4-pentachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HCl5/c5-1-2(6)3(7)4(8)9/h1H/b2-1- |
InChIキー |
LMCCPYJNBKRUNQ-UPHRSURJSA-N |
異性体SMILES |
C(=C(/C(=C(Cl)Cl)Cl)\Cl)\Cl |
正規SMILES |
C(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


